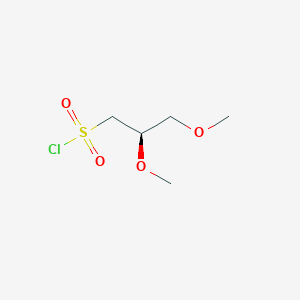
5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is part of a class known for its diverse pharmacological effects. Specifically, it has shown potential in antileishmanial and antimalarial activities. The structure of such compounds allows for interaction with biological targets that could inhibit the growth of pathogens like Leishmania and Plasmodium species .
Chemical Synthesis
The compound’s structure is conducive to further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. This can be particularly useful in the development of new drugs or materials with specific desired properties .
Biological Activity Studies
Pyrazole derivatives, to which this compound belongs, are often studied for their biological activities. Research has been conducted to evaluate their effects on enzymatic activity and oxidative stress parameters in biological systems .
Molecular Docking Studies
The compound’s structure allows it to be used in computational studies to predict its interaction with various biological targets. Molecular docking can provide insights into the binding efficiency and potential therapeutic uses .
Neuroscience Research
Research on similar pyrazoline derivatives has explored their neurotoxic potentials. This compound could be used to study its effects on acetylcholinesterase activity, which is significant in understanding neurodegenerative diseases .
Environmental Science
As a high production volume chemical, it may also be studied for its environmental impact, including its behavior in water and soil, and potential bioaccumulation .
Propiedades
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-3-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOSSVCMNNFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2876517.png)
![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)



![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)